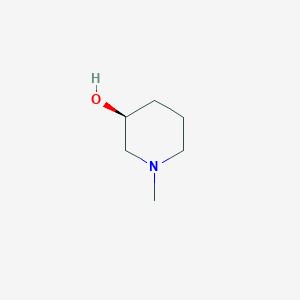![molecular formula C20H39N3O6 B2970898 Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate CAS No. 1442656-30-5](/img/structure/B2970898.png)
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate” is a chemical compound with the CAS Number: 1442656-30-5 . It has a molecular weight of 417.55 and its IUPAC name is methyl 3- (bis (3- ( (tert-butoxycarbonyl)amino)propyl)amino)propanoate . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 417.55 . The compound should be stored at +4°C .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Chiral Ligands and Catalysis : A study by Zweifel et al. (2009) discusses the synthesis of chiral bis(olefin)amines through coupling reactions and their application in catalysis, notably in transfer hydrogenations. These findings could inform on the utility of similar compounds in synthesizing transition metal complexes for homogeneous catalytic reactions (Zweifel et al., 2009).
Corrosion Inhibition : Missoum et al. (2013) investigated bipyrazolic derivatives, structurally related to the query compound, as effective corrosion inhibitors for steel in hydrochloric acid solutions. This suggests potential industrial applications for similar compounds in protecting materials from corrosion (Missoum et al., 2013).
Polymer and Material Science
Endosomolytic Polymers : Ferruti et al. (2000) explored poly(amido-amine)s with functionalities related to the query compound for their ability to disrupt endosomal membranes, indicating potential use in gene delivery and therapeutic applications (Ferruti et al., 2000).
Recycling of Poly(ethylene terephthalate) : Shah and Shukla (2012) studied the aminolytic depolymerization of PET waste, which could relate to the chemical reactivity of similar compounds in recycling processes and the synthesis of new materials from plastic waste (Shah & Shukla, 2012).
Chemical Synthesis and Organic Chemistry Applications
Synthesis of Chiral Compounds : Research by Uraguchi and Terada (2004) on Brønsted acid-catalyzed Mannich reactions highlights the synthesis of chiral beta-aminoketones, which might parallel the synthetic utility of the compound for producing chiral intermediates in organic synthesis (Uraguchi & Terada, 2004).
Antioxidant Agents : Vartale et al. (2016) synthesized pyrido[1,2-a]pyrimidine derivatives, demonstrating their potent antioxidant properties. This suggests the potential of structurally similar compounds for research in oxidative stress and related conditions (Vartale et al., 2016).
Safety and Hazards
The safety information for “Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
Propiedades
IUPAC Name |
methyl 3-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWUXGUTGEJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCNC(=O)OC(C)(C)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
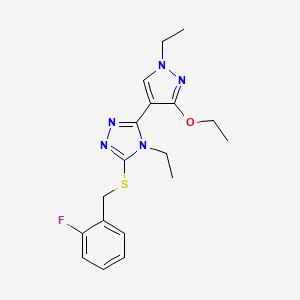
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
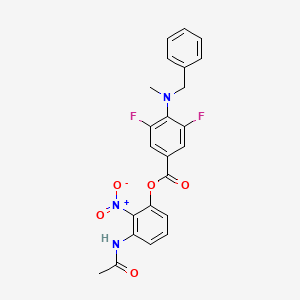

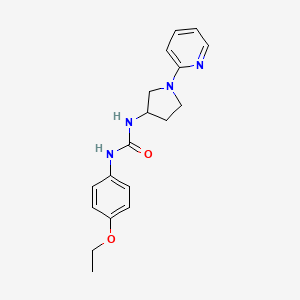
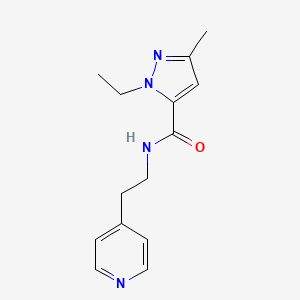
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
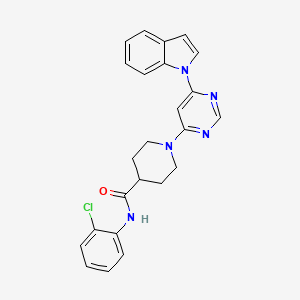
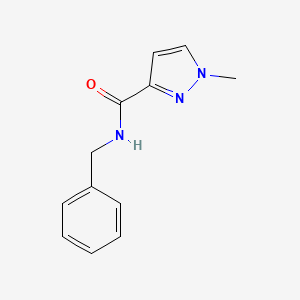
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)
![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)
